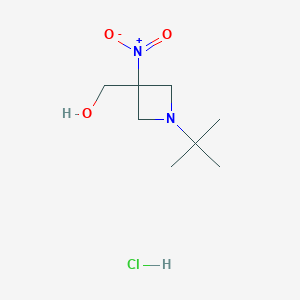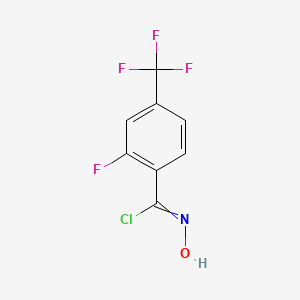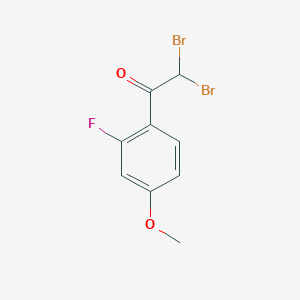
2,2-Dibromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one: is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of two bromine atoms, a fluorine atom, and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one typically involves the bromination of 1-(2-fluoro-4-methoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Reduction Reactions: Reduction of the carbonyl group (C=O) can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Formation of 1-(2-fluoro-4-methoxyphenyl)ethanol or corresponding amines.
Reduction: Formation of 2,2-dibromo-1-(2-fluoro-4-methoxyphenyl)ethanol.
Oxidation: Formation of 2,2-dibromo-1-(2-fluoro-4-methoxyphenyl)acetic acid.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of halogenated ketones and their reactivity.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of new pharmaceuticals and agrochemicals.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
作用機序
The mechanism of action of 2,2-Dibromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atoms and the carbonyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The methoxy and fluoro groups influence its electronic properties and reactivity, making it a versatile compound for various applications.
類似化合物との比較
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar structure but with trifluoromethyl group instead of dibromo.
1,2-Dibromoethane: Similar halogenated structure but lacks the aromatic ring and methoxy group.
Uniqueness:
- The presence of both bromine and fluorine atoms along with a methoxy group makes 2,2-Dibromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one unique in terms of its reactivity and potential applications.
- The combination of these functional groups provides a balance of electronic effects, making it suitable for diverse chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H7Br2FO2 |
|---|---|
分子量 |
325.96 g/mol |
IUPAC名 |
2,2-dibromo-1-(2-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-5-2-3-6(7(12)4-5)8(13)9(10)11/h2-4,9H,1H3 |
InChIキー |
KFDCXPGYWAZKNP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C(Br)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


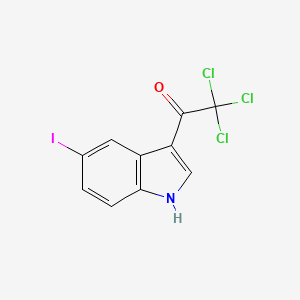
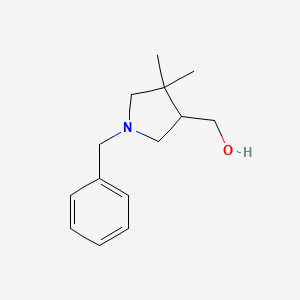
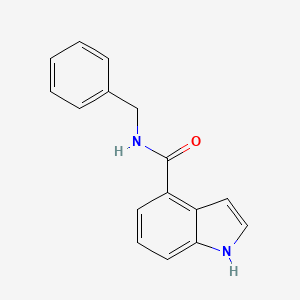
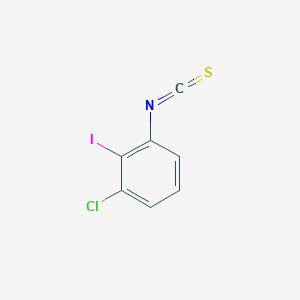
![2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690586.png)

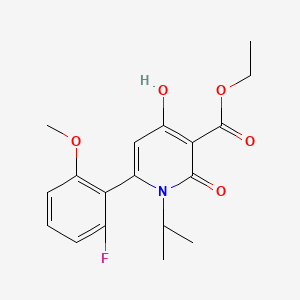
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)

![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)

